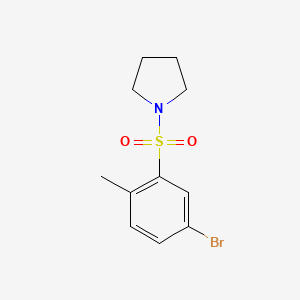

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

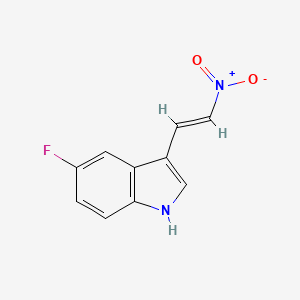

The compound "1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine" is not directly mentioned in the provided papers, but it is related to the broader class of sulfonated pyrrolidine derivatives and brominated aromatic compounds that are discussed. These compounds are of interest due to their potential applications in pharmaceuticals and their intriguing chemical properties.

Synthesis Analysis

The synthesis of sulfonated pyrrolidine derivatives can be achieved through radical reactions involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions without the need for catalysts or additives, yielding moderate to good yields . Additionally, phenyl α-bromovinyl sulfone can react with glycine ester Schiff bases in the presence of catalytic amounts of AgOAc and DBU, leading to polysubstituted pyrrolidine cycloadducts . These methods could potentially be adapted for the synthesis of "1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and absolute configuration of brominated and sulfonated compounds can be determined using X-ray diffraction, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations . These techniques could be applied to "1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine" to elucidate its stereochemistry and confirm its absolute configuration.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, such as electrophilic addition , cross-coupling with sulfonamides catalyzed by CuI , and oxidative radical cyclization with reductive desulfonylation . These reactions demonstrate the reactivity of brominated and sulfonated moieties, which could be relevant for further functionalization of "1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine".

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated pyrrolidine derivatives and related compounds can be influenced by their stereochemistry, as seen in the different inhibitory activities of enantiomers on PI3Kα kinase and their anticancer properties . The presence of bromine and sulfonyl groups can also affect the solubility, stability, and reactivity of these compounds, which would be important to consider for "1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine".

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine and its derivatives are utilized in the synthesis of various heterocyclic compounds. For instance, research demonstrates its use in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines by intramolecular cyclization of amino keto sulfones (Benetti et al., 2002).

Pharmacological Characterization

Studies have characterized the pharmacological properties of aryl pyridyl sulfones, a class to which 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine belongs. These compounds have been investigated for their binding properties to 5-HT(6) receptors, indicating potential therapeutic applications in the treatment of cognitive deficits (Riemer et al., 2003).

Alkaloid Synthesis

The compound is involved in the preparation and reductive transformations of vinylogous sulfonamides, which are crucial for the synthesis of sulfone-substituted indolizines. These serve as potential scaffolds for alkaloid synthesis (Michael et al., 2004).

Structural and Computational Studies

Structural characterization studies, including experimental and computational analysis, have been conducted on N-(2-cyanophenyl)disulfonamides derived from 5-bromoanthranilamide, which is structurally related to 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine. These studies provide insights into the molecular geometry and potential applications in various chemical syntheses (Mphahlele & Maluleka, 2021).

Synthesis of Metal Complexes

Research has been conducted on the interaction of related compounds with metals, leading to the formation of various metal complexes. These complexes have potential applications in fields such as catalysis and materials science (Sousa et al., 2001).

Antimicrobial Activity

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial activity. This research is crucial for the development of new antimicrobial agents (El‐Emary, Al-muaikel & Moustafa, 2002).

Synthesis of Soluble Fluorinated Polyamides

The compound is used in the synthesis of novel soluble fluorinated polyamides, which are important in the development of materials with specific mechanical and thermal properties (Liu et al., 2013).

Safety And Hazards

properties

IUPAC Name |

1-(5-bromo-2-methylphenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-9-4-5-10(12)8-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQARCQKLYUQGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)